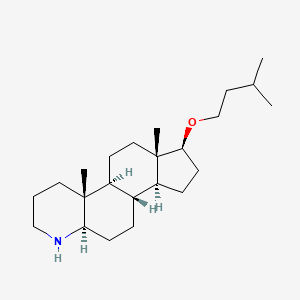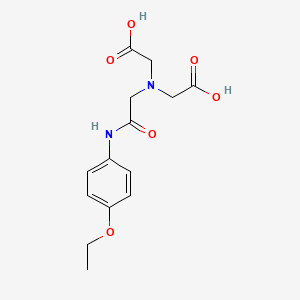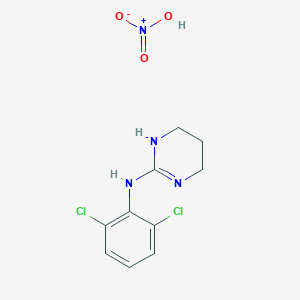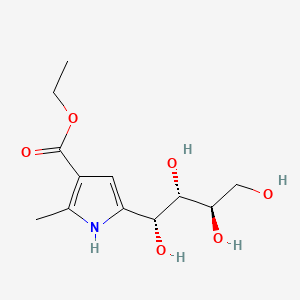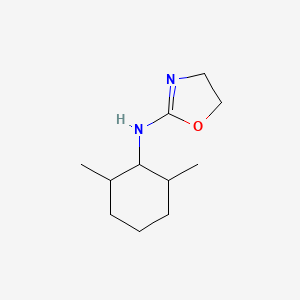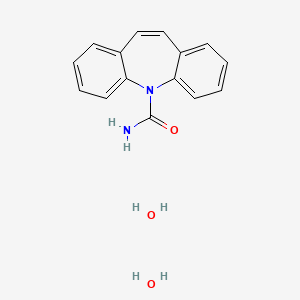
Carbamazepine dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A dibenzazepine that acts as a sodium channel blocker. It is used as an anticonvulsant for the treatment of grand mal and psychomotor or focal SEIZURES. It may also be used in the management of BIPOLAR DISORDER, and has analgesic properties.
Wissenschaftliche Forschungsanwendungen
1. Clinical Use in Bipolar Disorder Treatment
Carbamazepine has been extensively studied and used in the clinical treatment of bipolar disorder. It has shown efficacy in the treatment of acute mania and long-term prophylaxis. Particularly, it may be beneficial for patients with symptoms not responsive to other treatments and in certain subtypes of bipolar disorder that are typically unresponsive to traditional agents like lithium. These subtypes might include bipolar II disorder, dysphoric mania, and mood-incongruent delusions among others. The clinical and research experience with carbamazepine, both as a monotherapy and in combination with other agents, underscores its evolving place in managing bipolar illness (Post, Ketter, Uhde, & Ballenger, 2007).
2. Pharmacokinetic Properties and Management Guidelines
Carbamazepine's pharmacokinetic properties have been a subject of extensive research. It is known for being highly bound to plasma proteins and is completely metabolized with carbamazepine-epoxide (CBZ-E) as the main metabolite. The drug induces its own metabolism, leading to an increased clearance and a progressive decrease in serum levels. This necessitates dosage adjustments to maintain optimal plasma concentration. The review also emphasizes the need for clinical management focusing on therapeutic drug monitoring to reduce variability in plasma drug concentrations, especially considering its narrow therapeutic window (Tolou Ghamari, Zare, Habibabadi, & Najafi, 2013).
3. Application in Schizophrenic and Schizoaffective Psychoses Treatment
The application of carbamazepine in treating schizophrenic and schizoaffective psychoses has been explored in various studies. The literature indicates beneficial effects, particularly when used as an adjunct to neuroleptic medication. Despite the difficulty in comparing different experiments due to variability in study designs, the general findings suggest a positive impact of carbamazepine in managing these conditions. Future research strategies are suggested to maximize the usefulness of carbamazepine in these domains (Simhandl & Meszaros, 1992).
4. Pharmacogenetics and Adverse Drug Reactions
Carbamazepine's pharmacogenetics and its associated adverse drug reactions have been a significant focus of research, especially given its broad application in treating various disorders. Understanding the pharmacokinetics, pharmacodynamics, and pharmacogenetics of carbamazepine is crucial for personalizing therapy to ensure effective and safe dosing. This involves assessing the effect of genetically determined activity of cytochrome P450 isoenzymes on the drug's efficacy and safety (Skryabin, Zastrozhin, Bryun, & Sychev, 2022).
Eigenschaften
CAS-Nummer |
85756-57-6 |
|---|---|
Produktname |
Carbamazepine dihydrate |
Molekularformel |
C15H16N2O3 |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
benzo[b][1]benzazepine-11-carboxamide;dihydrate |
InChI |
InChI=1S/C15H12N2O.2H2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17;;/h1-10H,(H2,16,18);2*1H2 |
InChI-Schlüssel |
UPTJXAHTRRBMJE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N.O.O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N.O.O |
Andere CAS-Nummern |
85756-57-6 |
Verwandte CAS-Nummern |
298-46-4 (Parent) |
Synonyme |
Amizepine Carbamazepine Carbamazepine Acetate Carbamazepine Anhydrous Carbamazepine Dihydrate Carbamazepine Hydrochloride Carbamazepine L-Tartrate (4:1) Carbamazepine Phosphate Carbamazepine Sulfate (2:1) Carbazepin Epitol Finlepsin Neurotol Tegretol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



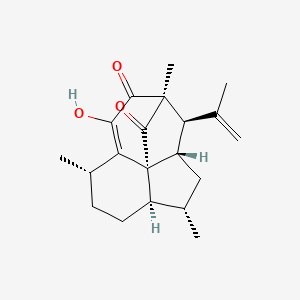
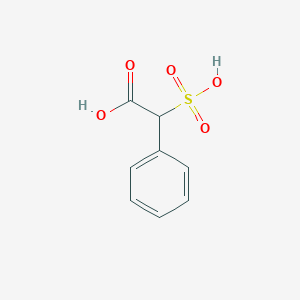
![17-[(Benzylamino)methyl]estra-1,3,5(10)-triene-3,17beta-diol](/img/structure/B1210081.png)
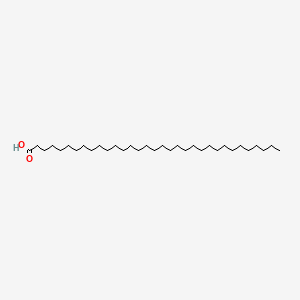
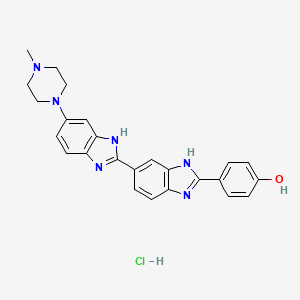
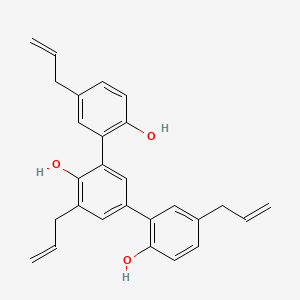
![(+)-(S)-Methylalpha-[[2-(2-thienyl)ethyl]amino]-alpha-(2-chlorophenyl)acetate](/img/structure/B1210086.png)
